molecular formula C21H21IN2O2 B14747460 Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide CAS No. 5217-54-9

Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide

Cat. No.: B14747460
CAS No.: 5217-54-9
M. Wt: 460.3 g/mol
InChI Key: RKHTYMDCAAQJBN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is notable for its unique structure, which includes an acetylphenylamino group and a butadienyl chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and 4-amino benzaldehyde in ethanol, followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide. The reaction is carried out under reflux conditions, often using catalysts such as lead acetate in acetic acid .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways. Techniques such as the use of nanocatalysts, metal catalysts, and ionic liquid catalysts are prevalent. These methods not only enhance the yield but also ensure the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acid, while reduction can produce benzoxazole-2-amine derivatives .

Scientific Research Applications

Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their cellular processes. In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler structure without the acetylphenylamino and butadienyl groups.

    Benzimidazole: Contains an imidazole ring instead of an oxazole ring.

    Benzothiazole: Features a thiazole ring in place of the oxazole ring.

Uniqueness

Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide is unique due to its specific functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential in various fields of research .

Properties

CAS No.

5217-54-9

Molecular Formula

C21H21IN2O2

Molecular Weight

460.3 g/mol

IUPAC Name

N-[4-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)buta-1,3-dienyl]-N-phenylacetamide;iodide

InChI

InChI=1S/C21H21N2O2.HI/c1-3-22-19-13-7-8-14-20(19)25-21(22)15-9-10-16-23(17(2)24)18-11-5-4-6-12-18;/h4-16H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

RKHTYMDCAAQJBN-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(OC2=CC=CC=C21)C=CC=CN(C3=CC=CC=C3)C(=O)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.